1-amino-4-methoxyanthracene-9,10-dione
Overview
Description
1-amino-4-methoxyanthracene-9,10-dione is an organic compound with the molecular formula C15H11NO3. It is a derivative of anthracene, characterized by the presence of an amino group at the first position, a methoxy group at the fourth position, and two ketone groups at the ninth and tenth positions. This compound is known for its vibrant color and is often used in dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-amino-4-methoxyanthracene-9,10-dione can be synthesized through various methods. One common approach involves the nitration of 4-methoxyanthracene-9,10-dione followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and a reducing agent such as tin(II) chloride in hydrochloric acid for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-amino-4-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products
Oxidation: Formation of anthraquinones.
Reduction: Formation of hydroxyanthracenes.
Substitution: Formation of various substituted anthracenes depending on the reagents used.
Scientific Research Applications
1-amino-4-methoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in photodynamic therapy and as an anticancer agent.
Industry: Utilized in the production of pigments, dyes, and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 1-amino-4-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and cellular components. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, its fluorescent properties allow it to be used as a probe in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
1-aminoanthracene-9,10-dione: Lacks the methoxy group, leading to different chemical properties.
4-methoxyanthracene-9,10-dione: Lacks the amino group, affecting its reactivity and applications.
1-amino-4-hydroxyanthracene-9,10-dione: Contains a hydroxyl group instead of a methoxy group, altering its chemical behavior.
Uniqueness
1-amino-4-methoxyanthracene-9,10-dione is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and make it suitable for specific applications in dye synthesis, biological studies, and potential therapeutic uses .
Properties
IUPAC Name |
1-amino-4-methoxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-11-7-6-10(16)12-13(11)15(18)9-5-3-2-4-8(9)14(12)17/h2-7H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOGXZAXERYOTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151262 | |
Record name | 9,10-Anthracenedione, 1-amino-4-methoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116-83-6 | |
Record name | 1-Amino-4-methoxy-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-1-anthraquinonylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-4-methoxyanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 1-amino-4-methoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHOXY-1-ANTHRAQUINONYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCH9T82ZKZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.